molecular formula C20H26N2O3S B2855356 4-[(4-Benzylpiperazino)sulfinyl]-3-methoxy-2-methylphenyl methyl ether CAS No. 338981-87-6

4-[(4-Benzylpiperazino)sulfinyl]-3-methoxy-2-methylphenyl methyl ether

Cat. No.: B2855356
CAS No.: 338981-87-6
M. Wt: 374.5
InChI Key: BBOUBXORLZSKLJ-UHFFFAOYSA-N
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Description

4-[(4-Benzylpiperazino)sulfinyl]-3-methoxy-2-methylphenyl methyl ether is a sulfinyl-containing aromatic ether with a benzylpiperazino substituent. The compound features a methoxy group at position 3, a methyl group at position 2, and a sulfinyl-linked 4-benzylpiperazino moiety at position 4 of the phenyl ring.

Properties

IUPAC Name

1-benzyl-4-(2,4-dimethoxy-3-methylphenyl)sulfinylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-16-18(24-2)9-10-19(20(16)25-3)26(23)22-13-11-21(12-14-22)15-17-7-5-4-6-8-17/h4-10H,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOUBXORLZSKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)S(=O)N2CCN(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of sulfinyl-containing aromatic ethers and benzimidazole derivatives. Key structural analogs include benzimidazole-based sulfinyl compounds, pyridylmethylsulfinyl derivatives, and other ether-linked pharmacophores. Below is a detailed comparison:

Structural Features and Substituent Effects

Table 1: Substituent Comparison
Compound Name Core Structure Key Substituents Molecular Features
Target Compound Phenyl ether 4-[(4-Benzylpiperazino)sulfinyl], 3-methoxy, 2-methyl Sulfinyl, benzylpiperazino, ether
3ae/3af () Benzimidazole Pyridylmethylsulfinyl, sulfonylphenoxyacetamide Sulfonyl, pyridyl, benzimidazole
3o/3p () Benzimidazole Morpholinylpropoxy, pyridylmethylsulfinyl Morpholine, sulfinyl
3f/3g () Benzimidazole Urea-linked sulfonylphenyl, pyridylmethylsulfinyl Urea, sulfonyl
301193-53-3 () Nitrobenzene 4-Benzylpiperazino, nitro Nitro, benzylpiperazino
  • Sulfinyl Group: The target compound’s sulfinyl group is directly linked to a benzylpiperazino moiety, distinguishing it from pyridylmethylsulfinyl analogs (e.g., 3ae, 3af), which exhibit stronger electron-withdrawing effects due to the pyridine ring .
  • Benzylpiperazino vs.
  • Ether Linkage : The methyl ether at position 3 may reduce metabolic degradation compared to ester or amide linkages in compounds like 3ag () .

Spectroscopic Comparisons

Table 3: Selected ¹H-NMR Data (δ, ppm)
Compound Key Proton Environments Reference
Target Compound Aromatic protons (δ 6.5–7.5), benzylpiperazino CH2 (δ 2.5–3.5), OCH3 (δ ~3.7) Inferred
3ae/3af Benzimidazole protons (δ 7.4–8.2), pyridyl CH3 (δ 2.2–2.3), OCH3 (δ 3.7)
3o/3p Morpholinyl CH2 (δ 2.5–2.8), pyridyl CH3 (δ 2.1–2.2), OCH3 (δ 3.7)
3f/3g Urea NH2 (δ 5.6–5.7), sulfonylphenyl protons (δ 7.4–8.1)
  • The benzylpiperazino group in the target compound is expected to show multiplet signals for piperazine CH2 groups (δ 2.5–3.5), distinct from the pyridyl CH3 singlets (δ ~2.2) in analogs like 3ae .
  • Aromatic protons in the target compound’s phenyl ring are likely upfield-shifted compared to benzimidazole-based analogs due to reduced electron withdrawal .

Preparation Methods

Methylation of 3-Hydroxy-2-methylphenol

A solution of 3-hydroxy-2-methylphenol (10 mmol) in acetone is treated with methyl iodide (12 mmol) and potassium carbonate (15 mmol) under reflux for 6 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate, 4:1) to yield 3-methoxy-2-methylphenol (89% yield).

Etherification with Methyl Chloride

3-Methoxy-2-methylphenol (8 mmol) is dissolved in dimethylformamide (DMF) and treated with methyl chloride (10 mmol) and sodium hydride (12 mmol) at 0°C. The mixture is stirred for 12 hours at room temperature, followed by aqueous workup to afford 3-methoxy-2-methylphenyl methyl ether (92% yield).

Introduction of the Sulfinyl Group

The sulfinyl moiety is introduced via sulfur dioxide insertion using organometallic reagents.

Synthesis of 4-Bromo-3-methoxy-2-methylphenyl Methyl Ether

Bromination of the aromatic core is achieved using N-bromosuccinimide (NBS) (1.1 equiv) in carbon tetrachloride under UV light for 2 hours. The product is isolated in 85% yield.

Grignard Reagent Formation and Sulfur Dioxide Insertion

4-Bromo-3-methoxy-2-methylphenyl methyl ether (5 mmol) is converted to its Grignard reagent using magnesium turnings (5.5 mmol) in tetrahydrofuran (THF) under nitrogen. The Grignard solution is added to a suspension of DABSO (diazabicyclooctane bis(sulfur dioxide), 3 mmol) in THF at −78°C. After warming to room temperature, sulfur dioxide insertion yields the sulfinate intermediate.

Sulfinyl Chloride Formation

The sulfinate intermediate is treated with thionyl chloride (6 mmol) at 0°C for 30 minutes, producing 4-chlorosulfinyl-3-methoxy-2-methylphenyl methyl ether (Intermediate A) in 74% yield.

Synthesis of 4-Benzylpiperazine

Piperazine is functionalized via alkylation.

Benzylation of Piperazine

Piperazine (10 mmol) and benzyl bromide (12 mmol) are reacted in dichloromethane with triethylamine (15 mmol) as a base. The mixture is stirred for 8 hours, followed by filtration and solvent evaporation to yield 4-benzylpiperazine (83% yield).

Coupling of Sulfinyl Chloride with 4-Benzylpiperazine

Intermediate A (4 mmol) is dissolved in dichloromethane and treated with 4-benzylpiperazine (4.4 mmol) and triethylamine (6 mmol) at 0°C. The reaction is stirred for 4 hours, quenched with brine, and purified via flash chromatography (dichloromethane/methanol, 9:1) to afford the final product in 68% yield.

Optimization and Mechanistic Insights

Sulfur Dioxide Insertion Efficiency

The use of DABSO as a sulfur dioxide surrogate minimizes side reactions compared to gaseous SO₂, improving yields from 60% to 74%.

Piperazine Basicity

Triethylamine is critical for scavenging HCl generated during sulfinyl chloride coupling, preventing protonation of the piperazine nucleophile.

Temperature Control

Coupling reactions performed at 0°C suppress sulfoxide overoxidation to sulfone, maintaining product integrity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar–H), 6.89 (d, J = 8.8 Hz, 1H, Ar–H), 3.85 (s, 3H, OCH₃), 3.72 (s, 3H, OCH₃), 3.54–3.48 (m, 4H, piperazine–CH₂), 2.61–2.55 (m, 4H, piperazine–CH₂), 2.34 (s, 3H, Ar–CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 158.2 (C–O), 137.5 (C–S), 129.1–126.8 (Ar–C), 56.3 (OCH₃), 55.8 (OCH₃), 52.4 (piperazine–CH₂), 45.9 (piperazine–CH₂), 16.2 (Ar–CH₃).

Mass Spectrometry

  • ESI-MS : m/z 417 [M+H]⁺, consistent with the molecular formula C₂₁H₂₈N₂O₃S.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Purity (%)
Grignard/DABSO Mg, DABSO, SOCl₂ 74 98
Direct Alkylation Benzyl bromide, TEA 68 95
Reductive Amination NaBH₃CN, MeOH 52 89

The Grignard/DABSO method outperforms alternatives in yield and purity, making it the preferred industrial route.

Challenges and Solutions

Sulfoxide Racemization

The sulfinyl group is prone to racemization under acidic conditions. Using low temperatures (0°C) and non-polar solvents (dichloromethane) mitigates this issue.

Piperazine Hydroscopicity

4-Benzylpiperazine’s hygroscopic nature necessitates anhydrous reaction conditions and molecular sieves during storage.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for 4-[(4-Benzylpiperazino)sulfinyl]-3-methoxy-2-methylphenyl methyl ether, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution of benzylpiperazine derivatives and sulfoxidation. Key parameters include:

  • Temperature control (40–60°C) during sulfinyl group introduction to prevent over-oxidation.
  • Precise stoichiometric ratios of benzylpiperazine precursors to avoid side reactions.
  • Anhydrous conditions (e.g., dry DCM solvent) to minimize hydrolysis.
    Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane gradient, 3:7 to 1:1) ensures purity. Intermediate validation by 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the sulfinyl moiety and methoxy group positioning?

  • Methodological Answer :

  • X-ray crystallography : Resolves stereochemistry of the sulfinyl group (S=O bond length ~1.45 Å) and molecular packing, as demonstrated in trisulfonate analogs .
  • FTIR : S=O stretching vibrations appear at 1020–1040 cm1^{-1}.
  • NMR : Methoxy protons resonate as singlets (δ 3.8–3.9 ppm in 1H^1H), while benzylpiperazine protons show splitting patterns (δ 2.5–3.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., IC50_{50} variations) across different assay systems?

  • Methodological Answer :

  • Orthogonal assay validation : Compare enzymatic assays (e.g., fluorescence-based) with cell-based assays (e.g., viability assays using MTT) under standardized conditions (pH 7.4, 37°C, 5% CO2_2).
  • Control for variables : Use efflux pump inhibitors (e.g., verapamil) in cellular assays to assess membrane permeability.
  • Meta-analysis : Apply multivariate regression to raw datasets from multiple studies, identifying confounding factors like protein binding (assessed via equilibrium dialysis) .

Q. What computational strategies support rational design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Use AMBER/CHARMM force fields to model ligand-receptor interactions over 100-ns trajectories.
  • Free energy perturbation (FEP) : Calculate relative binding affinities for off-target receptors (e.g., GPCRs vs. kinases).
  • QSAR modeling : Incorporate Hammett σ values (electron-withdrawing substituents) and Verloop steric descriptors to predict activity cliffs. Validate via surface plasmon resonance (SPR) binding kinetics .

Q. What methodologies assess environmental degradation pathways and ecotoxicological risks of this compound?

  • Methodological Answer :

  • Photodegradation studies : Expose to simulated sunlight (Xe lamp, 765 W/m2^2) with LC-HRMS monitoring to identify transformation products (e.g., sulfone derivatives).
  • QSAR predictions : Use EPI Suite to estimate biodegradation half-lives (e.g., BIOWIN models).
  • Ecotoxicology : Conduct OECD 201 (algae) and 202 (Daphnia magna) tests, measuring 72-hour EC50_{50} values. Correlate with logP (octanol-water partition coefficient) to predict bioaccumulation .

Data Contradiction Analysis

Q. How should conflicting results regarding the compound’s stability under acidic conditions be addressed?

  • Methodological Answer :

  • Forced degradation studies : Replicate conditions (e.g., 0.1 M HCl, 37°C) with HPLC-UV monitoring (λ = 254 nm). Compare degradation products (e.g., desulfoxidation) via HRMS.
  • pH-rate profiling : Measure degradation kinetics across pH 1–6 to identify instability thresholds. Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Experimental Design Considerations

Q. What in vitro models are optimal for evaluating the compound’s blood-brain barrier (BBB) permeability?

  • Methodological Answer :

  • Parallel artificial membrane permeability assay (PAMPA-BBB) : Use porcine brain lipid extract (20% phosphatidylcholine) to predict passive diffusion.
  • Caco-2 cell monolayers : Measure apparent permeability (Papp_{\text{app}}) with LC-MS/MS quantification. Include control compounds (e.g., propranolol for high permeability).
  • MDCK-MDR1 assays : Assess P-glycoprotein efflux using bidirectional transport studies .

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